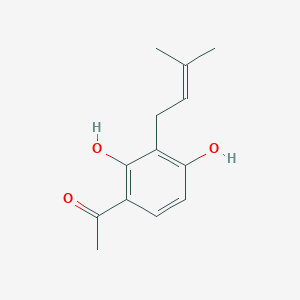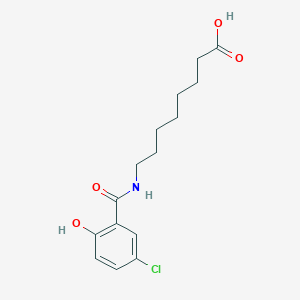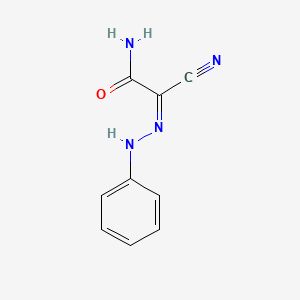
Octabromodibenzo-P-dioxin
Descripción general
Descripción
Octabromodibenzo-P-dioxin is a polybrominated dibenzo-p-dioxin, a class of compounds known for their persistence in the environment and potential toxic effects. These compounds are structurally similar to polychlorinated dibenzo-p-dioxins, which are well-known environmental pollutants. This compound is characterized by the presence of eight bromine atoms attached to the dibenzo-p-dioxin structure, making it highly brominated and contributing to its stability and persistence in the environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of octabromodibenzo-P-dioxin typically involves the bromination of dibenzo-p-dioxin. This process can be carried out using bromine or bromine-containing reagents under controlled conditions. The reaction is usually conducted in an organic solvent, such as chloroform or carbon tetrachloride, at elevated temperatures to facilitate the substitution of hydrogen atoms with bromine atoms .
Industrial Production Methods: Industrial production of this compound is not common due to its limited applications and potential environmental hazards. it can be produced as a by-product in processes involving the combustion of brominated flame retardants or other bromine-containing materials .
Análisis De Reacciones Químicas
Types of Reactions: Octabromodibenzo-P-dioxin can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of brominated dibenzofurans and other oxidation products.
Reduction: Reduction reactions can remove bromine atoms, potentially leading to less brominated dibenzo-p-dioxins.
Substitution: Halogen exchange reactions can replace bromine atoms with other halogens, such as chlorine
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or zinc in acetic acid can be used.
Substitution: Halogen exchange can be facilitated by reagents like chlorine gas or sodium chloride in the presence of a catalyst.
Major Products Formed:
Oxidation: Brominated dibenzofurans and other oxidized derivatives.
Reduction: Less brominated dibenzo-p-dioxins.
Substitution: Chlorinated dibenzo-p-dioxins
Aplicaciones Científicas De Investigación
Octabromodibenzo-P-dioxin has limited direct applications due to its potential toxicity and environmental persistence. it is of significant interest in scientific research for the following reasons:
Environmental Studies: It is studied to understand the environmental fate and transport of brominated dioxins and their impact on ecosystems.
Toxicology Research: Researchers investigate its toxicological effects on living organisms, including its potential to cause cancer and disrupt endocrine systems.
Analytical Chemistry: It serves as a reference compound in the development and validation of analytical methods for detecting and quantifying brominated dioxins in environmental samples
Mecanismo De Acción
The mechanism of action of octabromodibenzo-P-dioxin involves its interaction with the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor. Upon binding to AHR, the compound can induce the expression of various genes involved in xenobiotic metabolism, leading to the production of reactive oxygen species and subsequent oxidative stress. This mechanism is similar to that of other dioxin-like compounds, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin .
Comparación Con Compuestos Similares
Polychlorinated Dibenzo-P-dioxins (PCDDs): These compounds have chlorine atoms instead of bromine and are known for their high toxicity and environmental persistence.
Polybrominated Dibenzofurans (PBDFs): Structurally similar to polybrominated dibenzo-p-dioxins but with a different arrangement of bromine atoms.
Polybrominated Biphenyls (PBBs): These compounds consist of two benzene rings with bromine atoms and share similar toxicological properties .
Uniqueness of Octabromodibenzo-P-dioxin: this compound is unique due to its high degree of bromination, which contributes to its stability and persistence in the environment. Its specific bromine substitution pattern also influences its chemical reactivity and toxicological properties, distinguishing it from other brominated and chlorinated dioxins .
Propiedades
IUPAC Name |
1,2,3,4,6,7,8,9-octabromodibenzo-p-dioxin | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12Br8O2/c13-1-2(14)6(18)10-9(5(1)17)21-11-7(19)3(15)4(16)8(20)12(11)22-10 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHTWKGGNHXJRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1Br)Br)Br)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12Br8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176089 | |
| Record name | Octabromodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
815.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2170-45-8 | |
| Record name | Octabromodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002170458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octabromodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[3-(Dimethylamino)propyl]-indole-3-acetamide](/img/structure/B3064810.png)







